molecular formula C10H13N3O3 B14965524 2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

Cat. No.: B14965524
M. Wt: 223.23 g/mol
InChI Key: WAXGCJZVIOJMIW-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antitubercular properties . The structure of this compound includes a quinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown promise in biological assays, particularly for its antitubercular activity.

    Medicine: The compound’s derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, leading to its antitubercular effects . The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core but lacks the carbohydrazide group.

    2-oxo-1,2-dihydroquinoline-3-carboxamide: Another related compound with a different functional group at the 3-position.

Uniqueness

4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H13N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4,11H2,(H,13,16)(H2,12,14,15)

InChI Key

WAXGCJZVIOJMIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN)O

Origin of Product

United States

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